3'-(Trifluoromethyl)-biphenyl-4-methanamine 3'-(Trifluoromethyl)-biphenyl-4-methanamine
Brand Name: Vulcanchem
CAS No.: 472964-21-9
VCID: VC16277288
InChI: InChI=1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2
SMILES:
Molecular Formula: C14H12F3N
Molecular Weight: 251.25 g/mol

3'-(Trifluoromethyl)-biphenyl-4-methanamine

CAS No.: 472964-21-9

Cat. No.: VC16277288

Molecular Formula: C14H12F3N

Molecular Weight: 251.25 g/mol

* For research use only. Not for human or veterinary use.

3'-(Trifluoromethyl)-biphenyl-4-methanamine - 472964-21-9

Specification

CAS No. 472964-21-9
Molecular Formula C14H12F3N
Molecular Weight 251.25 g/mol
IUPAC Name [4-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Standard InChI InChI=1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2
Standard InChI Key JQLZMRAHLKTQOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CN

Introduction

3'-(Trifluoromethyl)-biphenyl-4-methanamine is an organic compound characterized by a biphenyl structure with a trifluoromethyl group (-CF₃) at the 3' position and a methanamine (-CH₂NH₂) functional group at the 4 position. Its molecular formula is C₁₄H₁₂F₃N, and it has a molecular weight of approximately 251.25 g/mol. This compound is notable for its enhanced lipophilicity and metabolic stability, which make it valuable in medicinal chemistry, materials science, and other applied fields.

Applications in Medicinal Chemistry

3'-(Trifluoromethyl)-biphenyl-4-methanamine is primarily studied for its potential therapeutic applications:

  • Pharmacokinetics: The trifluoromethyl group improves bioavailability and metabolic stability, making it suitable for drug development.

  • Biological Activity: This compound may act as an inhibitor or modulator of specific biochemical pathways by interacting with enzymes such as cytochrome P450.

  • Therapeutic Potential: Research suggests its utility in targeting specific receptors or enzymes, which could lead to novel treatments for various conditions.

Synthetic Pathways

The synthesis of 3'-(Trifluoromethyl)-biphenyl-4-methanamine typically involves multi-step reactions:

  • Reduction Reactions: Sodium borohydride is often used to reduce intermediates during synthesis.

  • Substitution Reactions: Thionyl chloride facilitates the introduction of functional groups such as -CF₃ or -CH₂NH₂.

These reactions are carried out under controlled conditions to ensure high yield and purity.

Comparative Analysis with Related Compounds

To understand the significance of 3'-(Trifluoromethyl)-biphenyl-4-methanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
2'-(Trifluoromethyl)-biphenyl-4-methanamineTrifluoromethyl group at 2' positionDifferent reactivity patterns due to substitution site.
C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamineTwo trifluoromethyl groupsEnhanced lipophilicity and biological activity.
4'-(Trifluoromethyl)-biphenyl-3-methanamineTrifluoromethyl at 4', methanamine at 3Altered pharmacokinetic properties.

This comparison highlights how slight variations in substitution patterns can significantly influence reactivity and biological interactions.

Research Findings and Future Directions

Research into this compound has revealed several key findings:

  • Binding Affinity: The trifluoromethyl group enhances binding affinity to specific receptors, which is critical for optimizing therapeutic efficacy.

  • Metabolic Interactions: Studies indicate interactions with cytochrome P450 enzymes, which may affect drug metabolism and efficacy.

  • Potential Applications: Ongoing investigations focus on its use as a scaffold for developing new drugs targeting enzyme modulation.

Future research aims to explore its full pharmacological potential by optimizing its structure for specific therapeutic targets.

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